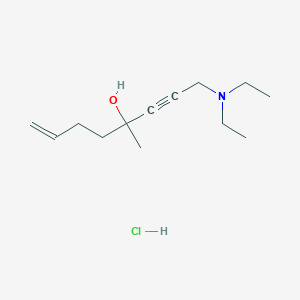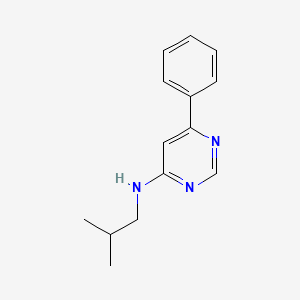![molecular formula C15H10ClIN2OS2 B6123407 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B6123407.png)
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE typically involves multiple steps. One common method includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core is synthesized through a cyclization reaction involving ortho-aminothiophenol and a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated using a chlorinating agent such as thionyl chloride.
Thioether Formation: The chlorinated benzothiazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an iodinated aniline derivative under suitable conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) are used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
- 2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- N-(1,3-BENZOTHIAZOL-2-YL)-2-[(5-CHLORO-1,3-BENZOXAZOL-2-YL)SULFANYL]ACETAMIDE
Uniqueness
Compared to similar compounds, 2-[(5-CHLORO-13-BENZOTHIAZOL-2-YL)SULFANYL]-N-(4-IODOPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization, making it a versatile compound in various research applications.
Properties
IUPAC Name |
2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(4-iodophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClIN2OS2/c16-9-1-6-13-12(7-9)19-15(22-13)21-8-14(20)18-11-4-2-10(17)3-5-11/h1-7H,8H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZZJYESIWUECRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(S2)C=CC(=C3)Cl)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClIN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-methoxyphenoxy)-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B6123328.png)
![[1'-(3-phenoxybenzyl)-1,3'-bipiperidin-4-yl]methanol](/img/structure/B6123330.png)

![N-ethyl-1-[2-(4-methoxyphenyl)ethyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6123352.png)
![4-[(ethylsulfonyl)(methyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B6123359.png)
![2-[(4,5-dimethyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6123375.png)
![N-(2-fluorophenyl)-3-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}propanamide](/img/structure/B6123381.png)
![2-[4-[(2-ethyl-4-methyl-1H-imidazol-5-yl)methyl]-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6123393.png)
![methyl [5-(4-isopropylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B6123395.png)

![ethyl 4-{1-[4-(methoxycarbonyl)benzyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B6123413.png)
![(4-chlorophenyl)[1-(3-pyridinylmethyl)-3-piperidinyl]methanone](/img/structure/B6123419.png)
![2-{1-(4-ethoxybenzyl)-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinyl}ethanol](/img/structure/B6123425.png)
![3-(1-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-piperidinyl)-1-propanol](/img/structure/B6123434.png)
